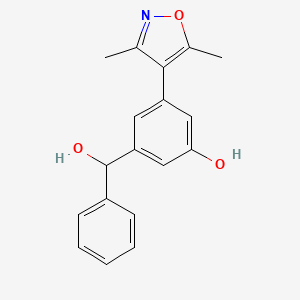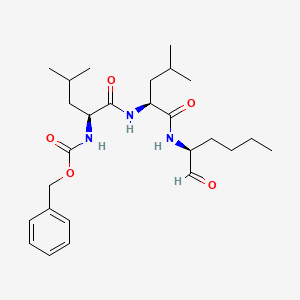![molecular formula C8H12BBrN2O2S B10769038 [4-(carbamimidoylsulfanylmethyl)phenyl]boronic acid;hydrobromide](/img/structure/B10769038.png)
[4-(carbamimidoylsulfanylmethyl)phenyl]boronic acid;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Carbamimidoylsulfanylmethyl)phenyl]boronic acid;hydrobromide: is a boronic acid derivative with potential applications in various fields of chemistry and biology. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them useful in molecular recognition, sensing, and as intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(carbamimidoylsulfanylmethyl)phenyl]boronic acid;hydrobromide typically involves the following steps:
-
Formation of the Boronic Acid Moiety: : This can be achieved through the reaction of an aryl halide with a boronic ester or boronic acid under Suzuki-Miyaura coupling conditions. For example, 4-bromomethylphenylboronic acid can be synthesized by reacting 4-bromomethylphenylboronic ester with a base such as sodium hydroxide.
-
Introduction of the Carbamimidoylsulfanylmethyl Group: : This step involves the reaction of the boronic acid derivative with a thiourea derivative under basic conditions to introduce the carbamimidoylsulfanylmethyl group.
-
Formation of the Hydrobromide Salt: : The final step involves the conversion of the free base to its hydrobromide salt by treatment with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The boronic acid moiety can undergo oxidation to form boronic esters or borates.
Reduction: The carbamimidoylsulfanylmethyl group can be reduced to form the corresponding amine.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Biaryl compounds or other substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a catalyst in various organic reactions, particularly in Suzuki-Miyaura coupling.
Sensing: Employed in the development of sensors for detecting sugars and other diols due to its ability to form reversible covalent bonds.
Biology
Enzyme Inhibition: Potential use as an inhibitor for enzymes that interact with diols or similar functional groups.
Drug Delivery: Utilized in drug delivery systems where reversible binding to biological molecules is advantageous.
Medicine
Therapeutics: Investigated for its potential in developing new therapeutic agents, particularly in cancer treatment due to its ability to interact with biological molecules.
Industry
Material Science: Used in the synthesis of new materials with unique properties, such as polymers that can reversibly bind to sugars.
Mecanismo De Acción
The mechanism by which [4-(carbamimidoylsulfanylmethyl)phenyl]boronic acid;hydrobromide exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid moiety, which can form cyclic esters with diols. The carbamimidoylsulfanylmethyl group may also participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Lacks the carbamimidoylsulfanylmethyl group, making it less specific in its interactions.
4-(Hydroxymethyl)phenylboronic Acid: Similar in structure but with a hydroxymethyl group instead of carbamimidoylsulfanylmethyl, leading to different reactivity and binding properties.
4-(Aminomethyl)phenylboronic Acid: Contains an aminomethyl group, which can form different types of interactions compared to the carbamimidoylsulfanylmethyl group.
Uniqueness
The presence of the carbamimidoylsulfanylmethyl group in [4-(carbamimidoylsulfanylmethyl)phenyl]boronic acid;hydrobromide provides unique binding properties and reactivity, making it particularly useful in applications requiring specific and reversible interactions with diols and other nucleophiles. This makes it a valuable compound in both research and industrial applications.
Propiedades
IUPAC Name |
[4-(carbamimidoylsulfanylmethyl)phenyl]boronic acid;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BN2O2S.BrH/c10-8(11)14-5-6-1-3-7(4-2-6)9(12)13;/h1-4,12-13H,5H2,(H3,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFZAMOVHIRQOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CSC(=N)N)(O)O.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BBrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole;hydrochloride](/img/structure/B10768957.png)
![6-[[4-[2-(4-tert-butylphenyl)-1H-benzimidazol-4-yl]piperazin-1-yl]methyl]quinoxaline;dihydrochloride](/img/structure/B10768963.png)
![2-[[4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]ethanol;hydrochloride](/img/structure/B10768975.png)
![6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one;hydrochloride](/img/structure/B10768977.png)


![[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-7-yl]-[(3S)-3-aminopyrrolidin-1-yl]methanone;dihydrochloride](/img/structure/B10769013.png)
![4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;dihydrochloride](/img/structure/B10769026.png)
![(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;hydrochloride](/img/structure/B10769033.png)
![(1R,3r,5S)-8-(di-o-tolylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B10769045.png)

![2,4-difluoro-N-[2-methoxy-4-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl]benzenesulfonamide](/img/structure/B10769065.png)
![N-(2-Methyl-5-(2-oxo-9-(1H-pyrazol-4-yl)benzo[h][1,6]naphthyridin-1(2H)-yl)phenyl)acrylamide](/img/structure/B10769073.png)

